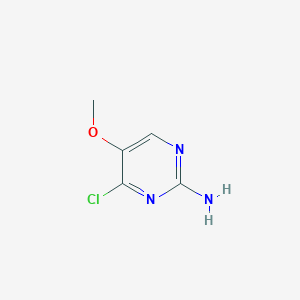
4-Chloro-5-methoxypyrimidin-2-amine
Vue d'ensemble
Description
4-Chloro-5-methoxypyrimidin-2-amine is a chemical compound that is one of the two major metabolites formed in the degradation of chlorimuron-ethyl, a pre- and post-emergence herbicide for the control of important broad-leaved weeds in soybean and maize .
Synthesis Analysis
The synthesis of 4-Chloro-5-methoxypyrimidin-2-amine involves the use of Sodium dichloroisocyanurate (SDIC) and 2-amino-4,6-dimethoxypyrimidine. The reaction occurs at room temperature and the filtrate from filtering is put in the refrigerator overnight to be cooled .Molecular Structure Analysis
The molecular formula of 4-Chloro-5-methoxypyrimidin-2-amine is C5H6ClN3O. The crystal structure of the compound is monoclinic, with space group P 2 1 / n .Physical And Chemical Properties Analysis
4-Chloro-5-methoxypyrimidin-2-amine is a solid substance. It has a molecular weight of 159.57. The boiling point is 345.3±45.0 C at 760 mmHg and the melting point is 146-148 C . The compound should be stored at -20C, sealed storage, away from moisture and light .Applications De Recherche Scientifique
Pharmaceutical Research: Anti-inflammatory Agents
Pyrimidine derivatives, including 4-Chloro-5-methoxypyrimidin-2-amine , have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This makes them valuable in the development of new anti-inflammatory drugs .
Material Science: Chromatographic Applications
In material science, this compound is used in chromatographic processes. Mixed-mode stationary phases that exhibit ion-exchange and reversed-phase characteristics are employed in the separation of pyrimidine derivatives, which is crucial for the purification of materials and chemicals .
Chemical Synthesis: Building Blocks
4-Chloro-5-methoxypyrimidin-2-amine: serves as a building block in chemical synthesis. Its reactive sites make it a versatile intermediate for constructing more complex molecules, which can be used in various synthetic applications, including the development of novel compounds with potential therapeutic effects .
Analytical Chemistry: Capillary Electrochromatography
This compound is utilized in capillary electrochromatographic separations. The method leverages the compound’s properties to separate pyrimidine derivatives, which is essential for analytical procedures that require high precision and efficiency .
Life Sciences: Biochemical Studies
In life sciences, 4-Chloro-5-methoxypyrimidin-2-amine is used in biochemical studies to understand the interaction of pyrimidine derivatives with biological systems. This research can lead to the discovery of new biological pathways and targets for drug development .
Fungicidal Research: Pyrimidinamine Derivatives
The synthesis of pyrimidinamine derivatives, which include 4-Chloro-5-methoxypyrimidin-2-amine , has implications in fungicidal research. These compounds are investigated for their potential to act as fungicides, providing a new avenue for combating fungal infections in agriculture and medicine .
Medicinal Chemistry: Drug Design
In medicinal chemistry, 4-Chloro-5-methoxypyrimidin-2-amine is a key intermediate in the design and synthesis of drugs. Its structural features are manipulated to create new molecules with desired pharmacological activities, such as lumacaftor, which is used in the treatment of cystic fibrosis .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-5-methoxypyrimidin-2-amine is a derivative of aminopyrimidine . Aminopyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action . .
Mode of Action
It is known that aminopyrimidine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Aminopyrimidine derivatives are known to play a role in various biochemical processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Aminopyrimidine derivatives are known to have bactericidal action .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture and light .
Propriétés
IUPAC Name |
4-chloro-5-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYXWLBMCQAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608189 | |
| Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4763-36-4 | |
| Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)


![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)




